molecular formula C13H23NO5 B11720139 Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Cat. No.: B11720139
M. Wt: 273.33 g/mol
InChI Key: KOCROYYUTBXILU-UHFFFAOYSA-N
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Description

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate (CAS: 1822546-13-3) is a chiral oxazolidine derivative widely employed in asymmetric synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 3-position, a rigid 2,2-dimethyloxazolidine ring, and an ethyl ester moiety at the 4-position. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly R(+)-2-amino-3-hydroxypropanoic acid esters, which are investigated for central nervous system (CNS) disorders . The Boc group enhances stability during synthetic steps, while the oxazolidine ring enforces stereochemical control, making it valuable in enantioselective reactions.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

KOCROYYUTBXILU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Method Overview

This approach leverages serine derivatives as starting materials to form the oxazolidine core. Key steps include cyclization using dimethoxypropane (DMP) or 2,2-dimethoxypropane (DMP) with acid catalysts, followed by esterification.

Step 1: Cyclization

  • Substrate : N-Boc-protected serine methyl ester (e.g., (S)-3-tert-butyl-4-methoxycarbonyl-2,2-dimethyloxazolidine)

  • Reagents :

    • Cyclization Agent : 2,2-dimethoxypropane (DMP) or dimethoxypropane

    • Catalyst : BF₃·OEt₂ or p-TsOH

    • Solvent : Acetone or benzene

  • Conditions : Reflux or room temperature for 12–48 hours

Step 2: Esterification

  • Hydrolysis : Methyl ester → carboxylic acid (if starting from methyl ester)

  • Esterification :

    • Reagents : Ethanol, H₂SO₄ (acid-catalyzed) or DCC/DMAP (base-catalyzed)

    • Solvent : THF or dichloromethane (DCM)

Purification

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 1:1 ratios)

  • Yield : 62–93% depending on catalyst and substrate purity

Reagents Catalyst Conditions Yield Reference
DMP, BF₃·OEt₂BF₃·OEt₂Acetone, RT, 12 h93%
DMP, PTSAPTSABenzene, reflux, 30 min62%
Ethyl chloroformateTriethylamineDCM, 0°C → RT, 1 h85–90%

Direct Esterification with Ethyl Chloroformate

Method Overview

This method introduces the ethyl ester directly via reaction with ethyl chloroformate, bypassing hydrolysis steps.

Step 1: Reaction with Ethyl Chloroformate

  • Substrate : 3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid

  • Reagents :

    • Ethyl chloroformate (1.1–1.5 eq)

    • Triethylamine (base scavenger)

  • Solvent : DCM or THF

  • Conditions : 0°C → room temperature, 1–2 hours

Step 2: Workup

  • Quenching : Saturated NaHCO₃, extraction with ethyl acetate

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate)

Key Considerations

  • Stereochemical Integrity : The Boc group and oxazolidine ring prevent racemization during esterification.

  • Yield Optimization : Excess ethyl chloroformate minimizes side reactions.

Substrate Reagents Conditions Yield Reference
3-Boc-2,2-dimethyloxazolidine-4-carboxylic acidEthyl chloroformate, Et₃NDCM, 0°C → RT, 1 h85–91%

Transesterification of Methyl Esters

Method Overview

For substrates with methyl esters, transesterification provides an efficient route to ethyl esters.

Step 1: Transesterification

  • Substrate : 3-Boc-2,2-dimethyloxazolidine-4-methyl ester

  • Reagents :

    • Ethanol (excess)

    • Acid catalyst (e.g., H₂SO₄, p-TsOH)

  • Conditions : Reflux in toluene or THF, 6–12 hours

Step 2: Workup

  • Quenching : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Purification : Silica gel chromatography (hexane/ethyl acetate)

Advantages

  • Mild Conditions : Avoids harsh hydrolysis steps.

  • High Purity : Minimal side products compared to hydrolysis-esterification sequences.

Catalyst Conditions Yield Reference
H₂SO₄Toluene, reflux, 12 h70–80%
p-TsOHTHF, 60°C, 6 h75–85%

Alternative Routes: Suzuki-Coupling and Functionalization

Method Overview

For complex derivatives, Suzuki coupling or nucleophilic substitutions may precede cyclization.

Step 1: Suzuki Coupling

  • Substrate : 3-Bromo-2,2-dimethyloxazolidine derivatives

  • Reagents :

    • Ethyl boronic acid

    • Pd(dppf)Cl₂ catalyst

  • Conditions : Toluene/ethanol/NaHCO₃, 85°C, 12 h

Step 2: Cyclization

  • Reagents : DMP, BF₃·OEt₂

  • Conditions : Acetone, RT, 12 h

Reaction Reagents Conditions Yield Reference
Suzuki CouplingPd(dppf)Cl₂, EtB(OH)₂Toluene, 85°C, 12 h90–97%
CyclizationDMP, BF₃·OEt₂Acetone, RT, 12 h93%

Critical Analysis of Reaction Parameters

Cyclization Efficiency

  • Catalyst Impact : BF₃·OEt₂ enables rapid cyclization (12 h, 93% yield), while p-TsOH requires prolonged reflux (62% yield).

  • Solvent Role : Acetone enhances DMP solubility, improving reaction kinetics.

Esterification Challenges

  • Steric Hindrance : Bulky oxazolidine substituents slow ethyl chloroformate reactions, necessitating excess reagent.

  • Purification : Silica gel chromatography with polar eluents (e.g., 10% EtOAc/hexane) separates the ethyl ester from byproducts.

Stereochemical Control and Purity

Key Factors

  • Boc Group Stability : Resists acidic/basic conditions during esterification.

  • Oxazolidine Rigidity : Enforces retention of configuration at C3 and C4.

Analytical Validation

Technique Key Observations Reference
¹H NMR δ 1.4 (s, 9H, t-Bu), δ 4.0–4.5 (oxazolidine CH₂)
HRMS [M+H]⁺ at m/z 274.165 (C₁₃H₂₃NO₅)

Industrial and Scalability Considerations

Cost-Effective Protocols

  • DMP vs. BF₃·OEt₂ : DMP is cheaper but requires longer reaction times.

  • Solvent Recovery : Toluene/ethanol mixtures in Suzuki coupling are recyclable.

Comparative Reaction Yields and Conditions

Method Cyclization Catalyst Esterification Reagent Yield Purity Reference
BF₃·OEt₂ CyclizationBF₃·OEt₂Ethyl chloroformate93%>95%
p-TsOH Cyclizationp-TsOHH₂SO₄ (transesterification)62%85%
Suzuki Coupling + CyclizationPd(dppf)Cl₂, BF₃·OEt₂Ethanol/H₂SO₄90%90%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected oxazolidine ring undergoes nucleophilic substitution at the ester or carbamate groups. Common nucleophiles include amines, alcohols, and thiols.

Reagents/Conditions Products Yield Notes
Amines (e.g., NH₃, alkyl amines)Amide derivatives70–85%Retention of stereochemistry
Alcohols (ROH) with acidEther-linked compounds65–80%Requires catalytic p-TsOH
Thiols (RSH) under basic conditionsThioesters60–75%Sensitive to pH and temperature

Ring-Opening Reactions

The oxazolidine ring can be cleaved under acidic or basic conditions to generate amino alcohol intermediates.

Conditions Products Yield Stereochemical Outcome
HCl/dioxane in MeOH (4 M)Primary amine derivatives90–99%Boc group removed; ring hydrolyzed
H₂O/H⁺ (pH < 3)Amino alcohols80–95%Retention of configuration
LiAlH₄ in THFReduced alcohol derivatives75–88%Requires anhydrous conditions

Hydrogenolysis

The compound participates in catalytic hydrogenation to remove protecting groups or modify substituents.

Catalyst Conditions Products Yield
Pd/C (10%) under H₂ (1 atm)Ethanol, 25°C, 12 hDeprotected oxazolidine85–92%
Ra-Ni in MeOH50°C, 6 hSecondary amine derivatives70–80%

Oxidation and Reduction

The ester and carbamate groups are amenable to redox transformations.

Reduction

Reagent Conditions Products Yield
DIBAL-H (1.75 equiv.)−78°C, THF, 2 hAldehyde derivatives61–91%
NaBH₄ in MeOH0°C, 1 hAlcohol intermediates70–85%

Oxidation

Reagent Conditions Products Yield
Swern oxidation (oxalyl chloride/DMSO)−60°C, Et₃NKetones or aldehydes75–90%
TEMPO/NaClO0°C, CH₂Cl₂Carboxylic acids65–80%

Deprotection Strategies

The Boc group is selectively removable under mild acidic conditions, enabling further functionalization.

Reagent Conditions Products Yield
TFA in CH₂Cl₂25°C, 1 hFree amine derivatives95–99%
HCl (4 M) in dioxaneMeOH, 2 hDeprotected oxazolidine90–98%

Key Mechanistic Insights

  • Stereochemical Integrity : The oxazolidine ring’s rigidity minimizes epimerization during substitutions, though Swern oxidation may cause partial racemization if triethylamine is used .

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while protic solvents stabilize intermediates in reductions .

This compound’s reactivity profile underscores its utility in synthesizing complex chiral molecules with high enantiomeric excess, making it indispensable in medicinal and natural product chemistry.

Scientific Research Applications

Organic Synthesis

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate serves as an important building block in the synthesis of more complex organic compounds. Its oxazolidine ring structure allows for various transformations, making it useful in generating diverse chemical entities.

Medicinal Chemistry

The compound is involved in the development of pharmaceutical intermediates. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for designing new drugs targeting specific biological pathways .

Case Study:
In a study investigating its interaction with enzymes, researchers found that this compound exhibited significant binding affinities with certain metabolic enzymes, indicating its potential therapeutic applications.

Biological Research

This compound has been utilized in various biological studies to explore its pharmacokinetics and pharmacodynamics. The oxazolidine ring may facilitate interactions with enzymes or receptors involved in metabolic pathways, thus providing insights into its biological activity .

Biological Activity Table:

Biological Activity Description
Enzyme InhibitionMay inhibit key enzymes involved in metabolic pathways
Binding AffinityExhibits significant binding with specific biological targets
Substrate RoleActs as a substrate in enzymatic reactions

Mechanism of Action

The mechanism of action of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Case Study 1: this compound was used to synthesize R(+)-2-amino-3-hydroxypropanoic acid esters, showing >95% enantiomeric excess (ee) after deprotection .
  • Case Study 2: The methyl analog (CAS: 95715-86-9) facilitated the diastereoselective synthesis of tetrahydroisoquinolines, achieving 85% yield in acetonide formation .
  • Case Study 3 : The carboxaldehyde derivative enabled the synthesis of α-amidosulfures with 90% ee in Friedel-Crafts reactions .

Biological Activity

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate, a chiral compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol, exhibits significant biological activity primarily due to its unique oxazolidine ring structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is instrumental in organic synthesis for protecting amine functionalities. The presence of dimethyl substitutions at the 2-position of the oxazolidine ring enhances its stereochemical properties and biological interactions .

This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its oxazolidine structure may facilitate binding affinities that are crucial for therapeutic efficacy. Preliminary studies indicate that it can undergo various chemical transformations, making it a versatile intermediate in medicinal chemistry .

Binding Affinity Studies

Research has focused on the binding affinities of this compound with specific receptors. For instance, interaction studies suggest potential binding to glutamate receptors, which are critical in neurological signaling . This compound's ability to modulate receptor activity could lead to applications in treating neurological disorders.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) is essential for evaluating its therapeutic potential. Initial investigations indicate that this compound may exhibit favorable pharmacokinetic profiles due to its structural characteristics . However, comprehensive studies are necessary to confirm these findings.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the specific combination of functional groups in this compound. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid139009-66-80.93
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate95715-86-90.92
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate95715-87-01.00
(S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine108149-60-60.92

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may impart distinct biological activities compared to these similar compounds .

Case Study: Interaction with Glutamate Receptors

A study conducted on various analogs of Ethyl 3-Boc-2,2-dimethyloxazolidine demonstrated varying potencies at different glutamate receptor subtypes. For example:

CompoundGluN1/GluN2A PotencyGluN1/GluN2B Potency
Ethyl Compound A83%94%
Ethyl Compound B67%105%

This variability indicates that modifications to the ethyl compound can significantly influence receptor interaction and efficacy .

Research Findings on HIV Protease Inhibition

Another relevant study explored derivatives similar to Ethyl 3-Boc compounds as inhibitors of HIV protease. These derivatives exhibited potent enzyme inhibitory activity against multidrug-resistant HIV variants, suggesting potential applications in antiviral therapies .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate to maximize yield and purity?

Methodological Answer:

  • A high-yield route involves using (S)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine as a precursor. Reduction with diisobutylaluminum hydride (DIBAL-H) at -78°C in anhydrous THF, followed by Boc protection under basic conditions, achieves ~93% yield .
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to isolate the product from side reactions, such as over-reduction or epimerization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR can confirm stereochemistry and Boc-group integrity. Key signals include the tert-butyl group at ~1.4 ppm (9H, singlet) and the oxazolidine ring protons at 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 274.165) and fragmentation patterns .
  • IR : Stretch frequencies for carbonyl (Boc C=O at ~1680 cm1^{-1}) and ester groups (C=O at ~1720 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Monitor elution profiles via polarimetry or circular dichroism (CD) .
  • Stereochemical Control : Employ enantiopure starting materials (e.g., Garner’s aldehyde derivatives) and avoid racemization by maintaining low temperatures during acylations .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Address disorder in the Boc group by applying restraints to atomic displacement parameters (ADPs) and validating via R-factor convergence (<5%) .
  • Twinned Data Analysis : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections. Verify results using PLATON’s TWINABS for absorption corrections .

Q. How can computational modeling predict reactivity in derivatization reactions of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks (e.g., at the oxazolidine carbonyl). Compare activation energies of competing pathways (e.g., ring-opening vs. ester hydrolysis) .
  • MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS. Correlate with experimental yields to validate predictive accuracy .

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